molecular formula C11H19NO4 B599371 Methyl cis-3-(boc-amino)cyclobutanecarboxylate CAS No. 142733-63-9

Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Cat. No. B599371
M. Wt: 229.276
InChI Key: LJEVCFPGOOEUKG-UHFFFAOYSA-N
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Description

“Methyl cis-3-(boc-amino)cyclobutanecarboxylate” is a chemical compound with the molecular formula C11H19NO4 . It contains a total of 35 bonds, including 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 aliphatic ester, and 1 aliphatic (thio-) carbamate .


Molecular Structure Analysis

The molecular structure of “Methyl cis-3-(boc-amino)cyclobutanecarboxylate” includes a four-membered cyclobutane ring, an ester group (aliphatic), and a (thio-)carbamate group (aliphatic) . The InChI code for this compound is 1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-5-7(6-8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8+ .


Physical And Chemical Properties Analysis

“Methyl cis-3-(boc-amino)cyclobutanecarboxylate” is a solid at room temperature . It has a molecular weight of 229.28 g/mol . The compound is stable under ambient temperature .

Scientific Research Applications

Synthesis and Structural Insights

One of the primary applications of methyl cis-3-(boc-amino)cyclobutanecarboxylate is in the synthesis of various cyclic amino acids and peptides, which are crucial in the development of pharmaceuticals and biologically active molecules. The compound serves as a building block for the creation of stereochemically rich and complex molecules, offering versatile pathways in synthetic organic chemistry. For instance, it has been utilized in the generation of cyclobutane-derived diamines, showcasing its role in constructing sterically constrained building blocks for drug discovery (Radchenko et al., 2010). Additionally, the synthesis of cyclobutyl-containing analogs of amino acids, such as threonine, highlights its application in creating conformationally restricted analogs that mimic natural amino acids with potential therapeutic implications (Feskov et al., 2017).

Physical-Chemical Properties and Conformational Studies

The study of the physical-chemical properties and conformational dynamics of derivatives of methyl cis-3-(boc-amino)cyclobutanecarboxylate contributes significantly to understanding their reactivity and potential interactions in biological systems. Research in this area includes the examination of the conformational preferences of cyclobutane diamine derivatives, which are instrumental in rational drug design due to their constrained geometries (Radchenko et al., 2010). Furthermore, the synthesis of cyclobutyl-containing rigid analogs of threonine and their structural characterization shed light on the unique conformational attributes of these molecules, which can influence their biological activity and interaction with biological macromolecules (Feskov et al., 2017).

Potential Therapeutic Applications

The exploration of the biological activities and potential therapeutic applications of compounds derived from methyl cis-3-(boc-amino)cyclobutanecarboxylate is a burgeoning area of research. These studies aim to harness the unique structural features of cyclobutane-containing compounds for therapeutic purposes, such as in the development of novel NMDA receptor antagonists with potential applications in treating neurological disorders (Gaoni et al., 1994). Additionally, the synthesis of boronated aminocyclobutanecarboxylic acids for potential use in boron neutron capture therapy showcases the versatility of these compounds in contributing to innovative cancer treatment strategies (Kabalka & Yao, 2004).

Safety And Hazards

The safety information for “Methyl cis-3-(boc-amino)cyclobutanecarboxylate” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-5-7(6-8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEVCFPGOOEUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl cis-3-(boc-amino)cyclobutanecarboxylate

CAS RN

142733-63-9, 1101173-77-6
Record name Methyl cis-3-(Boc-amino)cyclobutanecarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl trans-3-(Boc-amino)cyclobutanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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